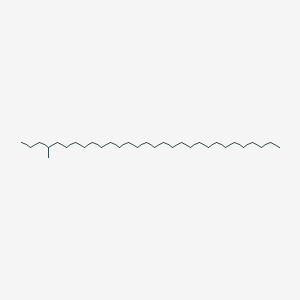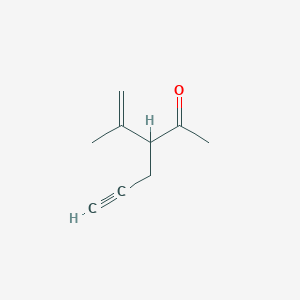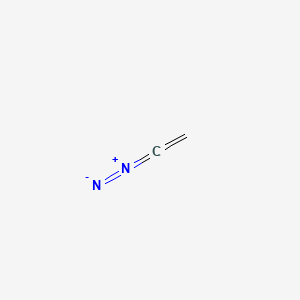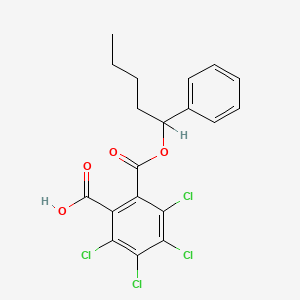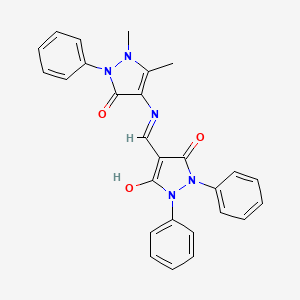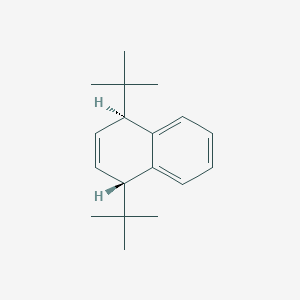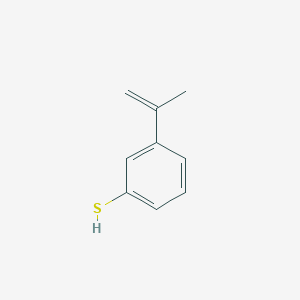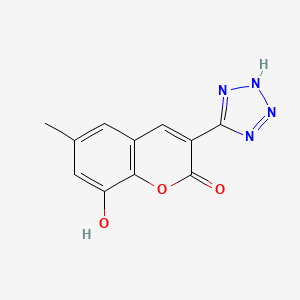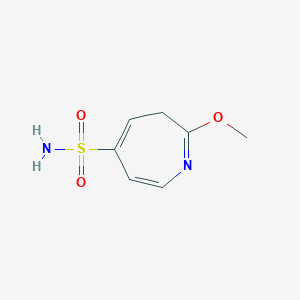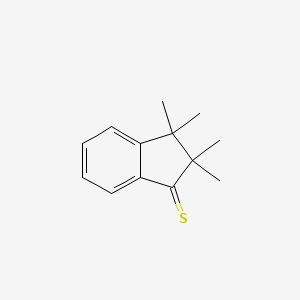
2,2,3,3-Tetramethylindan-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylindan-1-thione is an organosulfur compound characterized by the presence of a thioketone functional group. This compound is structurally related to indan derivatives and is known for its unique photophysical and electrochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The dimethylation can be achieved using sodium hydride (NaH) and methyl iodide (MeI) as reagents . The resulting dimethylated indanone is then treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent to replace the oxygen atom with a sulfur atom, forming the thione .
Industrial Production Methods
While specific industrial production methods for 2,2,3,3-Tetramethylindan-1-thione are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylindan-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group back to a ketone.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Indanone derivatives.
Substitution: Various substituted indan derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 2,2,3,3-Tetramethylindan-1-thione involves its interaction with molecular targets through its thioketone group. The compound can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
2,2-Dimethylindan-1-thione: A related compound with similar photophysical properties but lacking the additional methyl groups at the 3 position.
2,2-Dimethylindan-1-one-3-thione: Contains an additional carbonyl group, leading to different photophysical characteristics.
4H-Pyran-4-thione: Another thioketone with distinct structural and electronic properties.
Uniqueness
2,2,3,3-Tetramethylindan-1-thione is unique due to its highly substituted indan structure, which imparts distinct steric and electronic effects. These effects influence its reactivity and photophysical properties, making it a valuable compound for various scientific and industrial applications .
特性
CAS番号 |
74768-62-0 |
|---|---|
分子式 |
C13H16S |
分子量 |
204.33 g/mol |
IUPAC名 |
2,2,3,3-tetramethylindene-1-thione |
InChI |
InChI=1S/C13H16S/c1-12(2)10-8-6-5-7-9(10)11(14)13(12,3)4/h5-8H,1-4H3 |
InChIキー |
SCVBXGNNXIMZPX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=S)C1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



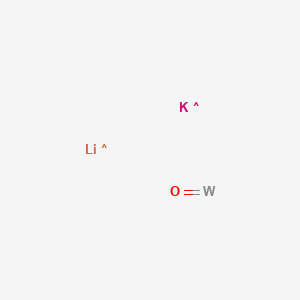
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)
